molecular formula C4H6N4S2 B023121 1-methyl-5-sulfanylidene-2H-triazole-4-carbothioamide CAS No. 100097-69-6

1-methyl-5-sulfanylidene-2H-triazole-4-carbothioamide

Cat. No. B023121
M. Wt: 174.3 g/mol
InChI Key: DTKVSFAUYVONBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-5-sulfanylidene-2H-triazole-4-carbothioamide is a compound of the triazole family that has been extensively studied for its potential applications in scientific research. This molecule has shown promising results as an inhibitor in various biological systems. In

Mechanism Of Action

The mechanism of action of 1-methyl-5-sulfanylidene-2H-triazole-4-carbothioamide involves its ability to bind to the active site of enzymes and inhibit their activity. It has been shown to bind to the active site of proteases and kinases, preventing them from catalyzing their respective reactions. Additionally, it has been shown to inhibit the growth of tumor cells by inducing cell cycle arrest and apoptosis.

Biochemical And Physiological Effects

1-methyl-5-sulfanylidene-2H-triazole-4-carbothioamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in various biological processes, such as proteases and kinases. Additionally, it has been shown to induce cell cycle arrest and apoptosis in tumor cells. It has also been shown to inhibit the growth of bacterial and fungal cells.

Advantages And Limitations For Lab Experiments

One advantage of using 1-methyl-5-sulfanylidene-2H-triazole-4-carbothioamide in lab experiments is its ability to selectively inhibit the activity of enzymes involved in various biological processes. This allows researchers to study the specific role of these enzymes in biological systems. Additionally, it has been shown to have anti-cancer and anti-microbial properties, making it a potential candidate for drug development.
One limitation of using 1-methyl-5-sulfanylidene-2H-triazole-4-carbothioamide in lab experiments is its potential toxicity. It has been shown to be toxic to some cell lines, and its toxicity needs to be carefully considered when designing experiments. Additionally, its mechanism of action may not be well understood in some biological systems, which may limit its usefulness in certain experiments.

Future Directions

There are many potential future directions for the study of 1-methyl-5-sulfanylidene-2H-triazole-4-carbothioamide. One direction is the development of this molecule as a potential anti-cancer or anti-microbial agent. Its ability to selectively inhibit the activity of enzymes involved in various biological processes makes it a promising candidate for drug development. Additionally, its potential toxicity needs to be further studied to determine its safety for use in humans.
Another future direction is the study of the mechanism of action of 1-methyl-5-sulfanylidene-2H-triazole-4-carbothioamide in various biological systems. Understanding how this molecule interacts with enzymes and other biological molecules may provide insights into the specific roles of these molecules in biological processes.
Overall, 1-methyl-5-sulfanylidene-2H-triazole-4-carbothioamide is a promising molecule that has shown potential as an inhibitor in various biological systems. Further research is needed to fully understand its mechanism of action and potential applications in drug development.

Synthesis Methods

1-methyl-5-sulfanylidene-2H-triazole-4-carbothioamide can be synthesized through a multi-step process that involves the reaction of different chemical reagents. The first step involves the reaction of 4-amino-1-methyl-1H-1,2,3-triazole with carbon disulfide to form 4-amino-5-mercapto-1-methyl-1,2,3-triazole. The second step involves the reaction of 4-amino-5-mercapto-1-methyl-1,2,3-triazole with chloroacetyl chloride to form 1-methyl-5-sulfanylidene-2H-triazole-4-carbothioamide.

Scientific Research Applications

1-methyl-5-sulfanylidene-2H-triazole-4-carbothioamide has been studied for its potential applications as an inhibitor in various biological systems. It has been shown to inhibit the growth of tumor cells, and its potential as an anti-cancer agent is being explored. It has also been studied as an inhibitor of bacterial and fungal growth, and its potential as an anti-microbial agent is being investigated. Additionally, it has been studied as an inhibitor of enzymes involved in various biological processes, such as proteases and kinases.

properties

CAS RN

100097-69-6

Product Name

1-methyl-5-sulfanylidene-2H-triazole-4-carbothioamide

Molecular Formula

C4H6N4S2

Molecular Weight

174.3 g/mol

IUPAC Name

1-methyl-5-sulfanylidene-2H-triazole-4-carbothioamide

InChI

InChI=1S/C4H6N4S2/c1-8-4(10)2(3(5)9)6-7-8/h7H,1H3,(H2,5,9)

InChI Key

DTKVSFAUYVONBA-UHFFFAOYSA-N

SMILES

CN1C(=S)C(=NN1)C(=S)N

Canonical SMILES

CN1C(=S)C(=NN1)C(=S)N

synonyms

1H-1,2,3-Triazole-4-carbothioamide,5-mercapto-1-methyl-(9CI)

Origin of Product

United States

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